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Compound of Interest

Compound Name: 2-[1-(Dimethylamino)ethyl]indole

Cat. No.: B014033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-[1-(Dimethylamino)ethyl]indole is a substituted indole derivative of interest in medicinal

chemistry and drug development due to its structural similarity to biologically active

compounds. This guide provides a comprehensive overview of the analytical techniques used

to characterize this molecule, focusing on Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS). The following sections detail the expected spectral data, experimental

protocols for acquiring this data, and a logical workflow for the analysis.

Predicted Spectroscopic Data
While a complete, published experimental dataset for 2-[1-(Dimethylamino)ethyl]indole is not

readily available, its spectral characteristics can be predicted with a high degree of accuracy

based on data from structurally related indole derivatives found in the literature.

NMR Spectroscopy Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-[1-
(Dimethylamino)ethyl]indole. These predictions are based on the analysis of similar indole

structures.

Table 1: Predicted ¹H NMR Data for 2-[1-(Dimethylamino)ethyl]indole
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H1 (indole NH) 8.0 - 8.2 br s -

H4, H7 (indole Ar-H) 7.5 - 7.7 m -

H5, H6 (indole Ar-H) 7.0 - 7.2 m -

H3 (indole C3-H) 6.3 - 6.5 s -

CH (ethyl) 3.5 - 3.7 q ~7.0

N(CH₃)₂ 2.2 - 2.4 s -

CH₃ (ethyl) 1.4 - 1.6 d ~7.0

Table 2: Predicted ¹³C NMR Data for 2-[1-(Dimethylamino)ethyl]indole

Carbon Predicted Chemical Shift (δ, ppm)

C2 (indole) 140 - 142

C7a (indole) 136 - 138

C3a (indole) 128 - 130

C4 (indole) 121 - 123

C5 (indole) 120 - 122

C6 (indole) 118 - 120

C7 (indole) 110 - 112

C3 (indole) 100 - 102

CH (ethyl) 55 - 58

N(CH₃)₂ 40 - 42

CH₃ (ethyl) 15 - 17

Mass Spectrometry Data
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Mass spectrometry of 2-[1-(Dimethylamino)ethyl]indole is expected to show a prominent

molecular ion peak and characteristic fragmentation patterns. The fragmentation of indole

derivatives often involves cleavage of the side chain.

Table 3: Predicted Mass Spectrometry Data for 2-[1-(Dimethylamino)ethyl]indole

Ion Predicted m/z Description

[M]⁺ 188.13 Molecular Ion

[M-CH₃]⁺ 173.11 Loss of a methyl group

[M-N(CH₃)₂]⁺ 144.09
Loss of the dimethylamino

group

C₉H₈N⁺ 130.07 Indole methyl fragment

Experimental Protocols
The following are detailed protocols for the NMR and MS analysis of 2-[1-
(Dimethylamino)ethyl]indole.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

2-[1-(Dimethylamino)ethyl]indole sample

Tetramethylsilane (TMS) as an internal standard

Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-[1-(Dimethylamino)ethyl]indole
in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. Add a small amount of TMS as an internal

standard (0 ppm).

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse sequence: zg30

Spectral width: 16 ppm

Number of scans: 16

Relaxation delay: 1.0 s

Acquisition time: 2-4 s

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters:

Pulse sequence: zgpg30

Spectral width: 240 ppm
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Number of scans: 1024 or more, depending on sample concentration

Relaxation delay: 2.0 s

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

Integrate the peaks in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

Mass Spectrometer (e.g., a system with Electron Ionization - EI)

Vial for sample dissolution

Solvent (e.g., methanol or dichloromethane)

2-[1-(Dimethylamino)ethyl]indole sample

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent like methanol.

Instrument Setup:

Set the mass spectrometer to operate in Electron Ionization (EI) mode.
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Typical EI source parameters:

Ionization energy: 70 eV[1]

Source temperature: 200-250 °C[1]

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-400).

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct

insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition: Acquire the mass spectrum.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern and identify the major fragment ions.

Compare the observed fragmentation with known fragmentation pathways of indole

derivatives to support the proposed structure.[1]

Visualized Workflow and Relationships
The following diagrams illustrate the analytical workflow and the structural relationships of the

target molecule.

Caption: Analytical workflow for the characterization of 2-[1-(Dimethylamino)ethyl]indole.

Caption: Predicted mass spectral fragmentation of 2-[1-(Dimethylamino)ethyl]indole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(Dimethylamino)ethyl]indole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014033#nmr-and-ms-analysis-of-2-1-dimethylamino-
ethyl-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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